

VUF10460: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for **VUF10460**, a potent and selective histamine H4 receptor (H4R) agonist. The information is intended to guide researchers in the effective use of this compound for in vitro and in vivo studies related to inflammation, immune response, and other H4R-mediated processes.

Product Information and Purchasing

VUF10460 is commercially available from several suppliers. Researchers should consult the specific vendor's certificate of analysis for the most accurate and lot-specific information.

Table 1: VUF10460 Supplier and Purchasing Information

Supplier	Catalog Number	Purity	Available Unit Sizes
Cayman Chemical	14665	≥98%	1 mg, 5 mg
R&D Systems	4534	≥98%	10 mg, 50 mg
MedchemExpress	HY-101420	99.28%	10 mM (1 mL), 5 mg, 10 mg, 50 mg, 100 mg
Axon Medchem	2126	>99%	10 mg, 50 mg

Chemical Properties:

• Formal Name: 4-(4-methyl-1-piperazinyl)-6-phenyl-2-pyrimidinamine[1]

CAS Number: 1028327-66-3[1][2]

Molecular Formula: C15H19N5[1][2]

Formula Weight: 269.4 g/mol [1][2]

Solubility and Storage:

VUF10460 is soluble in DMSO (≥ 100 mg/mL) and in 2 equivalents of HCl.[3] For long-term storage, it is recommended to store the solid compound at -20°C.[3] Stock solutions in DMSO can be stored at -80°C for up to two years.

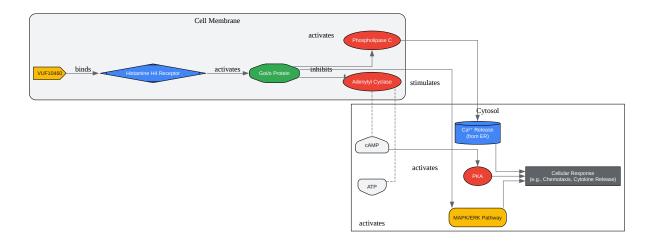
Quantitative Data

VUF10460 is a selective agonist for the histamine H4 receptor, with a notable preference for the human receptor over the rat ortholog. It also exhibits selectivity over the histamine H3 receptor.

Table 2: VUF10460 Binding Affinity (Ki)

Receptor	Species	Ki (nM)	Reference
Histamine H4	Human	5.01	[1]
Histamine H4	Rat	14.13 - 34.67	[1][4]
Histamine H3	Rat	1778.28	[1][4]

Table 3: VUF10460 pKi Values



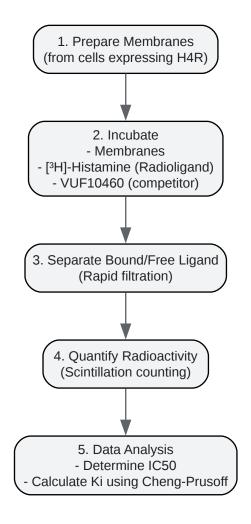
Receptor	Species	рКі	Reference
Histamine H4	Human	8.22	[4]
Histamine H4	Rat	7.46	[3][4]
Histamine H3	Rat	5.75	[3][4]

Signaling Pathway

Activation of the histamine H4 receptor by **VUF10460** initiates a signaling cascade primarily through the $G\alpha i/o$ family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Downstream effects also include the activation of the MAPK/ERK pathway and the mobilization of intracellular calcium.

Click to download full resolution via product page

Histamine H4 Receptor Signaling Pathway


Experimental Protocols

The following are detailed protocols for key experiments involving **VUF10460**. These should be adapted based on the specific cell lines and experimental conditions used in your laboratory.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of VUF10460 for the histamine H4 receptor.

Click to download full resolution via product page

Radioligand Binding Assay Workflow

Materials:

- Cell membranes from a cell line stably expressing the histamine H4 receptor (e.g., HEK293 or CHO cells).
- Radioligand: [3H]-Histamine.
- VUF10460.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

- Glass fiber filters (e.g., Whatman GF/B).
- · Scintillation cocktail.
- 96-well plates.

Procedure:

- Membrane Preparation:
 - Homogenize cells expressing the H4 receptor in cold assay buffer.
 - Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.
 - Determine the protein concentration of the membrane preparation.
- Binding Reaction:
 - In a 96-well plate, add in the following order:
 - Assay buffer.
 - A fixed concentration of [³H]-Histamine.
 - Varying concentrations of VUF10460 (for competition curve).
 - Cell membranes.
 - For total binding, omit VUF10460.
 - For non-specific binding, add a high concentration of unlabeled histamine.
- Incubation:
 - Incubate the plate at 25°C for 60 minutes with gentle agitation.
- Filtration:
 - Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

- Wash the filters three times with cold wash buffer.
- Quantification:
 - Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the log concentration of VUF10460 to determine the IC50 value.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To measure the effect of **VUF10460** on intracellular cAMP levels.

Materials:

- Cells expressing the histamine H4 receptor (e.g., CHO-K1).
- VUF10460.
- · Forskolin.
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- · Cell culture medium.
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

Procedure:

Cell Seeding:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Compound Addition:
 - Remove the culture medium and replace it with assay buffer containing a PDE inhibitor.
 - Add varying concentrations of VUF10460 to the wells.
 - Incubate for 15-30 minutes at 37°C.
- Stimulation:
 - Add a fixed concentration of forskolin to all wells (except for basal control) to stimulate adenylyl cyclase.
 - Incubate for 15-30 minutes at 37°C.
- Cell Lysis and cAMP Measurement:
 - Lyse the cells according to the cAMP assay kit manufacturer's instructions.
 - Measure the intracellular cAMP concentration using the chosen detection method.
- Data Analysis:
 - Plot the cAMP concentration against the log concentration of VUF10460 to generate a dose-response curve and determine the EC50 value.

In Vivo Anti-Inflammatory Model (Rat HCl-Induced Gastric Lesions)

Objective: To evaluate the in vivo effect of **VUF10460** on gastric inflammation. This protocol is based on the study by Coruzzi et al. (2011).

Materials:

- Male Wistar rats (200-250 g).
- VUF10460.

- Vehicle (e.g., 1% methylcellulose).
- 0.6 N HCl.
- Anesthetic (e.g., urethane).

Procedure:

- Animal Preparation:
 - Fast the rats for 24 hours with free access to water.
 - Administer VUF10460 (e.g., 10 mg/kg) or vehicle subcutaneously 30 minutes before HCl administration.[1]
- Induction of Gastric Lesions:
 - Administer 0.6 N HCl (5 mL/kg) intragastrically.[3]
- Evaluation of Lesions:
 - One hour after HCl administration, euthanize the rats.
 - Remove the stomach, inflate it with saline, and fix it in 10% formalin.
 - Open the stomach along the greater curvature and score the gastric lesions macroscopically.
- Data Analysis:
 - Compare the lesion scores between the VUF10460-treated group and the vehicle-treated group using appropriate statistical analysis.

Disclaimer: This document is for research purposes only and is not intended for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use. The provided protocols are for guidance and should be optimized for specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. VUF10460 Cayman Chemical [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [VUF10460: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663847#vuf10460-supplier-and-purchasing-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com